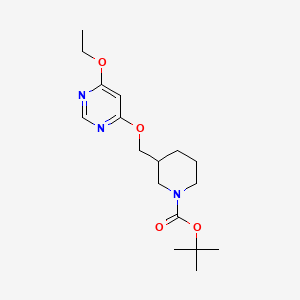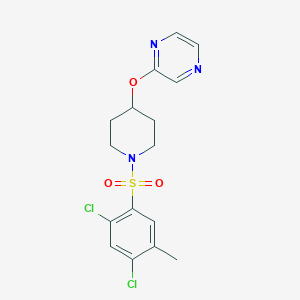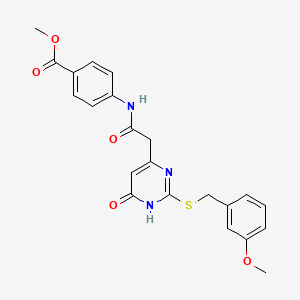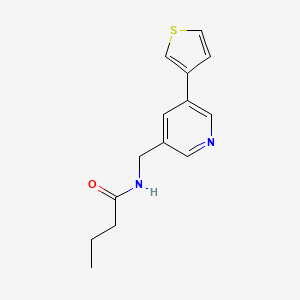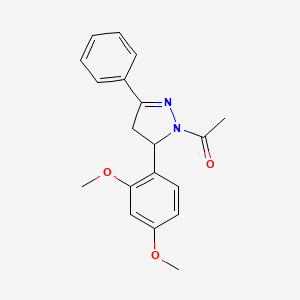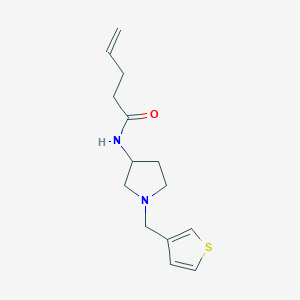
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially give this compound interesting biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The thiophen-3-ylmethyl group could be introduced through a substitution reaction .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, includes a pyrrolidine ring and a thiophene ring. These rings are likely to influence the compound’s reactivity and potential biological activity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine and thiophen-3-ylmethyl groups . For example, the pyrrolidine ring might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution reactions .Scientific Research Applications
I have conducted a search for the scientific research applications of the compound “N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide”, also known as “N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pent-4-enamide”. While specific applications for this compound are not readily available, we can infer potential applications based on the biological activities of thiophene-based compounds and pyrrolidine derivatives. Below are six potential applications organized into separate sections:
Medicinal Chemistry and Drug Design
Thiophene-based analogs are a class of biologically active compounds that are of interest to medicinal chemists for developing advanced compounds with various biological effects . This compound could potentially be used in the design of new drugs due to its unique structure.
Anti-inflammatory Agents
Compounds containing a thiophene nucleus have shown anti-inflammatory activity . The compound may be researched for its potential use as an anti-inflammatory agent.
Neurological Disorders Treatment
Thiophene derivatives have been used as serotonin antagonists in the treatment of neurological disorders such as Alzheimer’s disease . This compound might be explored for similar applications.
Analgesic Properties
Thiazole derivatives, which are structurally similar to thiophene, have demonstrated significant analgesic activities . The compound could be investigated for its pain-relieving properties.
Antitumor Activity
Pyrrolidine derivatives have been evaluated for antitumor activity against various cancer cell lines . This compound may have potential applications in cancer research.
Anti-HIV Activity
Thiazole and thiophene derivatives have been observed to possess anti-HIV activity . Research into this compound could include exploring its efficacy against HIV.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-2-3-4-14(17)15-13-5-7-16(10-13)9-12-6-8-18-11-12/h2,6,8,11,13H,1,3-5,7,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANUTRVZDITEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1CCN(C1)CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)pent-4-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Butoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2903129.png)

![8-Methyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B2903132.png)
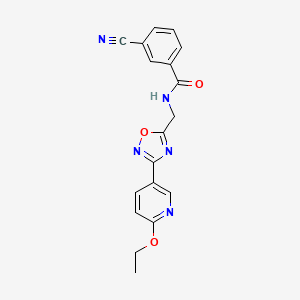
![N-(furan-2-ylmethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2903135.png)
![1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2903136.png)

![N~4~-(3,4-dimethylphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2903138.png)
